![molecular formula C7H10ClN5O B2480148 3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-64-8](/img/structure/B2480148.png)

3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrazines involves multiple steps, starting from base compounds such as phenylacetonitriles or 2-chloro-3-hydrazinopyrazine, leading to various substituted derivatives through condensation, acylation, cyclization, and chlorination reactions. For instance, Kelley et al. (1995) synthesized a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines with potent anticonvulsant activity by condensing intermediate benzenes with 2-chloro-3-hydrazinopyrazine and converting them to the target compounds with methylamine or ammonia (Kelley et al., 1995).

Molecular Structure Analysis

The molecular structure of these compounds, including their derivatives, is critical in determining their biological activity. Structural investigations often employ X-ray crystallography to confirm the presence of specific substituents and the overall configuration of the molecule. For example, the study by Paronikyan et al. (2016) on pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines revealed the presence of intermolecular hydrogen bonds through X-ray structural analysis, which could influence the compound's biological properties (Paronikyan et al., 2016).

Chemical Reactions and Properties

Compounds within this family can undergo various chemical reactions, including nucleophilic substitutions and cyclizations, to form new derivatives with potentially unique biological activities. The synthesis process often involves reacting the base compound with different reagents such as hydrazine, hydroxylamine, and various alkyl and aryl halides to introduce new functional groups. The study by Mal et al. (2015) described a one-pot synthesis method for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives using chloramine T as an oxidizing agent, showcasing the versatility of chemical reactions in generating new compounds (Mal et al., 2015).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

- A series of compounds, including derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8-one, were synthesized and exhibited promising antimicrobial and antifungal activities. The synthesized compounds showed significant inhibitory effects against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating their potential as pharmaceutical agents with antimicrobial properties (Hassan, 2013).

Pharmaceutical Agent Development

- The chemical structure of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones was explored for developing pharmaceutical agents with potential cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective activities. The synthesis scheme allows introducing diverse substituents, offering a wide range of chemical diversity and potential pharmacological applications (Kulikovska et al., 2014).

Antitumor Properties

- Novel enaminones, including [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives, were synthesized and displayed significant antitumor activities. These compounds were effective against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showcasing their potential as antitumor agents (Riyadh, 2011).

Synthetic Methodology and Drug Intermediates

- 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, a crucial intermediate in small molecule anticancer drug synthesis, was synthesized through a series of reactions. The optimized synthetic method and the compound's confirmed structure underscore its importance in the field of drug discovery and development (Zhang et al., 2019).

Versatile Ligand in Metal Coordination

- A triazolo-triazole derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-one was synthesized and studied for its acid-base and metal coordination properties. This compound exhibited amphoteric behavior and formed stable complexes with metals like Cu(ii) and Zn(ii), indicating its potential as a versatile ligand in metal coordination chemistry (Parisi et al., 2020).

Direcciones Futuras

The future directions for research on “3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride” could include further exploration of its synthesis, chemical reactivity, and biological activities. Given the biological activities reported for related compounds, it may be of interest to investigate this compound for potential therapeutic applications .

Propiedades

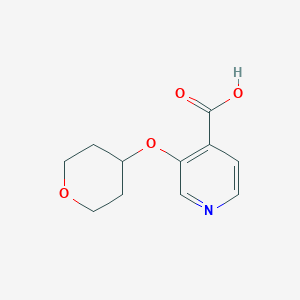

IUPAC Name |

3-(methylaminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O.ClH/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6;/h2-3,8H,4H2,1H3,(H,9,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPBJBDNEYCAKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C2N1C=CNC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)